molecular formula C17H28 B1198628 6-Phenylundecane CAS No. 4537-14-8

6-Phenylundecane

Cat. No.: B1198628
CAS No.: 4537-14-8
M. Wt: 232.4 g/mol
InChI Key: WCABIRIFXVXGQH-UHFFFAOYSA-N
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Description

6-Phenylundecane is an organic compound with the molecular formula C17H28. It is an alkylbenzene, specifically an undecane substituted at the 6th position by a phenyl group

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Safety and Hazards

The safety data sheet for 6-Phenylundecane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 6-Phenylundecane could involve further exploration of its role in chemical communication systems, particularly in social insects like termites . Additionally, given the growing interest in plant-derived therapeutic compounds, there may be potential for investigating the biological activity of this compound and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylundecane can be synthesized through a Grignard reaction. The process involves the reaction of styrene with 1-bromoundecane in the presence of copper(I) bromide (CuBr) and N,N,N’,N’-tetraethylethylenediamine (DIEEA) . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Grignard reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylundecane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the alkyl chain.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Products may include 6-phenylundecanol or 6-phenylundecanal.

    Reduction: Products may include fully saturated hydrocarbons.

    Substitution: Products vary depending on the substituent introduced, such as 6-bromo-phenylundecane or 6-nitro-phenylundecane.

Mechanism of Action

The specific mechanism of action for 6-Phenylundecane is not well-documented. as an alkylbenzene, it may interact with biological membranes or proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-Undecanylbenzene
  • (1-Pentylhexyl)benzene
  • α-Pentylhexylbenzene

Comparison: 6-Phenylundecane is unique due to its specific substitution pattern on the undecane chain. This structural feature may confer distinct chemical and physical properties compared to its analogs. For instance, the position of the phenyl group can influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

undecan-6-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABIRIFXVXGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075446
Record name 6-Phenylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4537-14-8
Record name 6-Phenylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4537-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-pentylhexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylundecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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